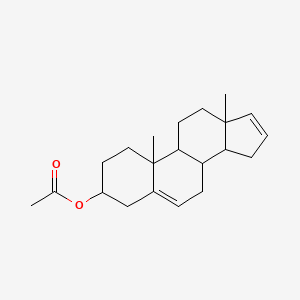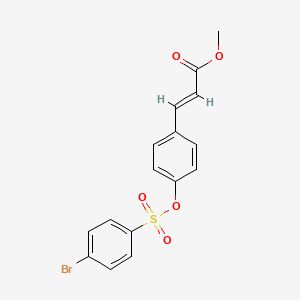![molecular formula C14H13ClN4O2S B11991700 7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione CAS No. 316357-92-3](/img/structure/B11991700.png)
7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a methylsulfanyl group attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenyl intermediate.
Introduction of the Methyl Group: The next step involves the methylation of the intermediate using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Purine Ring: The final step involves the cyclization of the intermediate with a suitable purine precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl methyl sulfone: Shares the chlorophenyl group but lacks the purine ring.
Methylsulfonylbenzene: Contains the methylsulfanyl group but differs in the overall structure.
Uniqueness
7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione is unique due to the combination of the chlorophenyl, methyl, and methylsulfanyl groups attached to the purine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
316357-92-3 |
|---|---|
Fórmula molecular |
C14H13ClN4O2S |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)17-13(18)21)19(14(16-11)22-2)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,17,20,21) |
Clave InChI |
VZCMJXMQPOJJKU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC3=CC=C(C=C3)Cl |
Solubilidad |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)

methyl]benzamide](/img/structure/B11991675.png)



![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
